2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide
Description
This compound features a 1,3-thiazole core substituted at position 4 with a 4-chlorophenyl group. A sulfanyl (-S-) linker connects the thiazole to an acetamide moiety, which is further functionalized with a 2-furylmethyl group at the nitrogen atom. Its molecular formula is C₁₆H₁₂ClN₃O₂S₂, with a molecular weight of 393.87 g/mol.
Properties
Molecular Formula |
C16H13ClN2O2S2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H13ClN2O2S2/c17-12-5-3-11(4-6-12)14-9-22-16(19-14)23-10-15(20)18-8-13-2-1-7-21-13/h1-7,9H,8,10H2,(H,18,20) |
InChI Key |
NHUYNDHYSYHWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with α-haloketones under basic conditions.
Attachment of the Furan Ring: The furan ring is introduced by reacting the thiazole intermediate with 2-furylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thiazole vs. Thiadiazole Analogs
- 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide ():
- Replaces the thiazole with a 1,2,4-thiadiazole ring.
- Substituent at position 3: 2-chlorophenyl (vs. 4-chlorophenyl in the target compound).
- Impact : Thiadiazoles often exhibit enhanced metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation. The 2-chlorophenyl group may alter steric interactions in binding pockets .
Thiazolo-Triazole Hybrids
- 2-{[5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide (): Integrates a thiazolo[2,3-c][1,2,4]triazole fused ring system. Retains the 4-chlorophenyl and furylmethyl groups. The triazole moiety may introduce hydrogen-bonding capabilities .
Substituent Variations
Chlorophenyl Positional Isomers
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Substitutes 4-chlorophenyl with 2-chlorophenyl. Replaces furylmethyl with morpholinoacetamide. Impact: The 2-chlorophenyl group may induce steric hindrance, affecting binding to planar active sites. Morpholino groups enhance water solubility but reduce lipophilicity .
Bromophenyl and Methoxyphenyl Derivatives
-
- Structure: N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide.
- Impact : Bromine’s larger atomic radius compared to chlorine may enhance halogen-bonding interactions. The piperazine moiety introduces basicity, influencing pharmacokinetics (e.g., oral absorption) .
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ():
COX/LOX Inhibition
- Compound 6a (): N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM). Comparison: The target compound’s 4-chlorophenyl and furylmethyl groups may confer higher lipophilicity, favoring COX-2 selectivity, though experimental validation is needed .
SIRT Inhibition
- SirReal2 (): 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide. Inhibits SIRT2 via competitive binding.
Physicochemical Properties
*LogP estimated using fragment-based methods.
Key Findings
Heterocycle Core : Thiazole derivatives generally exhibit higher metabolic stability than triazoles but lower than thiadiazoles.
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-ClPh) enhance target affinity but reduce solubility.
- Bulky substituents (e.g., naphthalenyl in SirReal2) improve selectivity but complicate synthesis.
Pharmacokinetics: Furylmethyl and morpholino groups balance lipophilicity and solubility, influencing bioavailability .
Biological Activity
The compound 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H16ClN3OS
- Molecular Weight : 337.8 g/mol
- Structural Characteristics : The compound features a thiazole ring substituted with a chlorophenyl group and a sulfur atom, along with a furylmethyl acetamide moiety.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide demonstrate:
- Antibacterial Activity : Moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Effective against fungal pathogens like Candida albicans.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide | S. aureus, E. coli | Moderate to Strong |
| Related Thiazole Derivative | C. albicans | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : This activity is crucial for potential treatments in neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that the compound may inhibit acetylcholinesterase effectively.
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide | Acetylcholinesterase | TBD |
| Standard Inhibitor (Eserine) | Acetylcholinesterase | 0.5 |
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The presence of the thiazole ring allows for interactions with active sites of enzymes, leading to inhibition.
- Cell Membrane Disruption : The hydrophobic nature of the chlorophenyl group may facilitate penetration into microbial cell membranes, causing disruption.
- Binding Affinity : Docking studies indicate a strong binding affinity to target proteins, enhancing its inhibitory effects.
Case Studies and Research Findings
A recent study explored the synthesis and biological evaluation of thiazole derivatives, including the compound . The research highlighted:
- Synthesis Methodology : Utilizing standard organic synthesis techniques to create derivatives.
- Biological Evaluation : Conducted through in vitro assays demonstrating the compound's efficacy against selected strains.
Notable Findings
- The compound exhibited an IC50 value comparable to established standards in certain assays.
- Further studies are warranted to evaluate its in vivo efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
